

An In-depth Technical Guide to ACSM4: Substrate Specificity and Enzymatic Activity

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Compound of Interest

ACSM4 Human Pre-designed
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Introduction

Acyl-CoA Synthetase Medium-Chain Family Member 4 (ACSM4) is a crucial mitochondrial enzyme that plays a pivotal role in the metabolism of medium-chain fatty acids (MCFAs). By catalyzing the initial step of fatty acid activation, ACSM4 primes these molecules for their subsequent entry into the mitochondrial beta-oxidation pathway, a core process for cellular energy production. This technical guide provides a comprehensive overview of the substrate specificity and enzymatic activity of ACSM4, offering valuable insights for researchers in metabolic diseases, oncology, and drug development.

I. Enzymatic Function and Substrate Specificity of ACSM4

ACSM4 catalyzes the ATP-dependent conversion of a medium-chain fatty acid to its corresponding acyl-CoA thioester. This activation step is essential for the subsequent catabolism of these fatty acids within the mitochondria.

General Reaction:

Fatty Acid + ATP + Coenzyme A → Acyl-CoA + AMP + Pyrophosphate



Substrate Preference

ACSM4 exhibits a marked preference for medium-chain fatty acids, specifically those with carbon chain lengths ranging from 6 to 12 carbons (C6-C12).[1][2] While comprehensive kinetic data for human ACSM4 remains limited in publicly available literature, related studies on medium-chain acyl-CoA synthetases provide a basis for understanding its substrate preferences. The following table summarizes the general substrate specificity for this class of enzymes.

Substrate (Fatty Acid)	Carbon Chain Length	General Activity Level
Hexanoate	C6	High
Octanoate	C8	High
Decanoate	C10	Moderate to High
Dodecanoate	C12	Moderate
Butyrate	C4	Low
Myristate	C14	Very Low

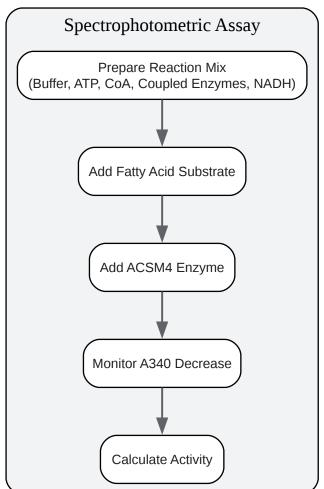
Note: This table represents a generalized substrate preference for medium-chain acyl-CoA synthetases. Specific Km and kcat values for human ACSM4 are not yet definitively established in the literature.

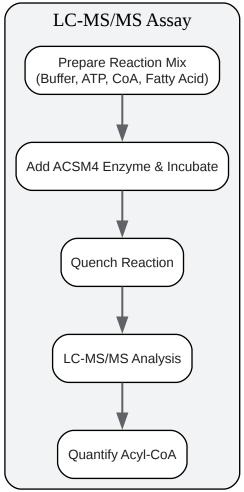
II. Role in Metabolic Pathways

ACSM4 is a key player in the initiation of mitochondrial fatty acid β -oxidation. The acyl-CoA formed by ACSM4 is a substrate for the enzymes of the β -oxidation spiral, which sequentially shortens the fatty acid chain, producing acetyl-CoA, NADH, and FADH2. These products then fuel the tricarboxylic acid (TCA) cycle and the electron transport chain to generate ATP.

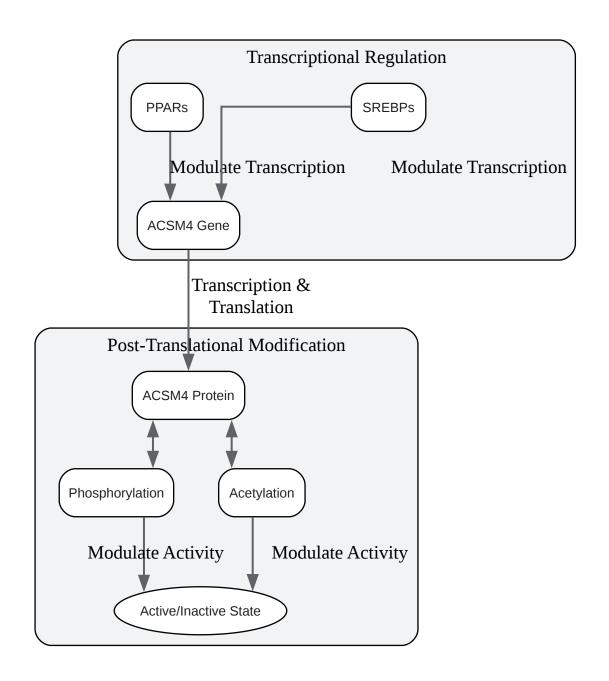












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